2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thia-5,10-diazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,5,7,9,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-7-9-4-12-3-8(9)6(1)10-11(7)14-5-13-10/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVHSWIBXATRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C=NC=C3C1=C4C2=NCS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663264 | |
| Record name | 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192445-56-0 | |
| Record name | 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis of 2h 4,8 Ethano 1 2 Thiazolo 4,5 F Isoindole
Elemental Analysis for Empirical Formula Determination
The determination of the empirical formula of a novel compound is a cornerstone of its chemical characterization, providing fundamental information about its atomic composition. For the heterocyclic system, 2H-4,8-Ethano mdpi.comznaturforsch.comthiazolo[4,5-f]isoindole, elemental analysis is a critical step following its synthesis to confirm its molecular structure. This analytical technique quantitatively determines the percentage composition of elements—primarily carbon, hydrogen, nitrogen, and sulfur—within the molecule.
The theoretically calculated elemental composition of 2H-4,8-Ethano mdpi.comznaturforsch.comthiazolo[4,5-f]isoindole, which possesses the molecular formula C₁₁H₁₀N₂S, serves as a benchmark against which experimental data are compared. The molecular formula is derived from its structural assembly, which features an isoindole core fused with a thiazole (B1198619) ring and includes an ethano bridge.
Theoretical Elemental Composition
The expected elemental percentages for 2H-4,8-Ethano mdpi.comznaturforsch.comthiazolo[4,5-f]isoindole (Molecular Formula: C₁₁H₁₀N₂S; Molecular Weight: 202.28 g/mol ) are as follows:
Carbon (C): 65.32%
Hydrogen (H): 4.98%
Nitrogen (N): 13.85%
Sulfur (S): 15.85%
Experimental Determination and Data
In a typical experimental procedure, a purified sample of the synthesized compound would be subjected to combustion analysis. This process involves heating the sample to a high temperature in the presence of an oxidant, which converts the constituent elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified, allowing for the determination of the mass percentage of each element in the original sample.
While specific experimental data for 2H-4,8-Ethano mdpi.comznaturforsch.comthiazolo[4,5-f]isoindole is not available in the provided search results, the following interactive table illustrates how such data would be presented and compared with theoretical values. The close correlation between the found (experimental) and calculated (theoretical) values is a crucial indicator of the sample's purity and the correctness of the proposed molecular formula.
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 65.32 | 65.30 |
| Hydrogen (H) | 4.98 | 4.95 |
| Nitrogen (N) | 13.85 | 13.82 |
| Sulfur (S) | 15.85 | 15.88 |
Note: The "Found %" values are hypothetical and serve as an example of typical experimental results that would confirm the empirical and molecular formula of the target compound.
The congruence of the hypothetical experimental findings with the calculated percentages for the C₁₁H₁₀N₂S formula would provide strong evidence for the successful synthesis of 2H-4,8-Ethano mdpi.comznaturforsch.comthiazolo[4,5-f]isoindole. Any significant deviation from these values would suggest the presence of impurities or that the actual structure of the synthesized compound is different from the one proposed. This analytical step is therefore indispensable for the validation of new chemical entities in research and development.
Reaction Mechanisms and Reactivity Profiles of 2h 4,8 Ethano 1 2 Thiazolo 4,5 F Isoindole
Elucidation of Reaction Pathways for Core Formation
The synthesis of the 2H-4,8-Ethano nih.govsigmaaldrich.comthiazolo[4,5-f]isoindole core is not extensively documented in the literature, necessitating a discussion based on established synthetic methodologies for related heterocyclic systems. The formation of this intricate structure likely involves a multi-step sequence, culminating in the construction of the fused thiazoloisoindole framework and the subsequent annulation of the ethano bridge.
Plausible synthetic strategies can be inferred from the synthesis of simpler thiazoloindoles. A common approach involves the reaction of an indoline-2-thione (B1305242) derivative with an appropriate α-halocarbonyl compound. nih.gov This method, a variation of the Hantzsch thiazole (B1198619) synthesis, proceeds via a formal [3+2] annulation. For the target molecule, a potential pathway could start from a functionalized isoindoline-1,3-dione, which is a common precursor in isoindole chemistry. researchgate.netmdpi.com
A hypothetical reaction pathway could be envisioned as follows:
Preparation of a suitable isoindole precursor: This might involve the synthesis of a substituted isoindoline (B1297411) derivative that can be converted into a thione.
Thiazole ring formation: The isoindoline-thione could then be reacted with a bifunctional reagent, such as a dihaloethane or a related synthon, to form the thiazole ring fused to the isoindole system.
Formation of the Ethano Bridge: The ethano bridge could be introduced via an intramolecular cycloaddition reaction. Isoindoles are known to be highly reactive dienes in Diels-Alder reactions. researchgate.net If the isoindole precursor contains a suitable dienophile, an intramolecular [4+2] cycloaddition could form the ethano-bridged structure.
Alternative methods for thiazole synthesis include copper-catalyzed reactions of aldehydes, amines, and elemental sulfur, or the cyclization of thioamides. organic-chemistry.org The synthesis of the benzo[d]isothiazol-3(2H)-one core, a related sulfur-nitrogen heterocycle, can be achieved through intramolecular N-S bond formation from 2-mercaptobenzamides or through intermolecular reactions involving 2-halobenzamides and a sulfur source. nih.gov These strategies could potentially be adapted for the construction of the thiazoloisoindole system.
Mechanisms of Functionalization and Derivatization Reactions
Once the core structure of 2H-4,8-Ethano nih.govsigmaaldrich.comthiazolo[4,5-f]isoindole is formed, its further functionalization would be key to modulating its properties. Derivatization reactions are essential for creating analogues and for analytical purposes.
The mechanisms of functionalization would depend on the specific site of reaction. The fused heterocyclic system presents several potential sites for modification: the thiazole ring, the aromatic part of the isoindole moiety, and the nitrogen atom.
Thiazole Ring Functionalization: The thiazole ring can be functionalized at its C2, C4, or C5 positions. For instance, the C2 position of thiazoles can be arylated via copper-catalyzed C-H bond activation. organic-chemistry.org The synthesis of 2-aminothiazoles from β-keto esters is another common transformation. organic-chemistry.org
Isoindole Moiety Functionalization: The benzene (B151609) ring portion of the isoindole is susceptible to electrophilic aromatic substitution, with the substitution pattern being directed by existing substituents.
N-Functionalization: The nitrogen atom of the isoindole ring is a site for N-alkylation or N-acylation, which can significantly alter the electronic properties of the heterocyclic system.
Derivatization for analytical purposes, such as gas chromatography (GC), often involves trimethylsilylation to increase the volatility and thermal stability of the analyte. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, with steric hindrance also playing a significant role. sigmaaldrich.com
A generalized derivatization reaction is shown below: Core-XH + (CH₃)₃Si-R → Core-X-Si(CH₃)₃ + HR Where X can be O, N, or S.
Electrophilic and Nucleophilic Reactivity of the Thiazoloisoindole Moiety
The reactivity of the 2H-4,8-Ethano nih.govsigmaaldrich.comthiazolo[4,5-f]isoindole system towards electrophiles and nucleophiles is governed by the electronic distribution within the fused rings. The molecule contains both electron-rich and electron-deficient centers.
Electrophilic Reactivity: The isoindole component is an electron-rich aromatic system, making it the primary site for electrophilic attack. Isoindoles are highly reactive heterocycles. researchgate.net The fusion of the thiazole ring, which is generally electron-withdrawing, is expected to modulate this reactivity. Compared to indole, the nitrogen atom in isoindole is considered less nucleophilic than the C3 position of indole. nih.gov Electrophilic substitution would likely occur on the benzene ring of the isoindole moiety.
Nucleophilic Reactivity: The thiazole ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of the electronegative sulfur and nitrogen atoms. The C2 position of the thiazole ring is a common site for nucleophilic substitution, especially if it bears a good leaving group. The synthesis of 2-amino-4-thiazolidinones, for example, often proceeds through the reaction of a thiourea (B124793) with an α-halocarbonyl compound, highlighting the susceptibility of related systems to nucleophilic attack. researchgate.net
Influence of Substituents on Reaction Kinetics and Thermodynamics
Substituents attached to the 2H-4,8-Ethano nih.govsigmaaldrich.comthiazolo[4,5-f]isoindole core can have a profound impact on the kinetics and thermodynamics of its reactions. These effects are primarily driven by the inductive and resonance (conjugative) properties of the substituents. lumenlearning.com
Inductive Effects: Electronegative atoms like nitrogen, oxygen, and halogens exert an electron-withdrawing inductive effect, which deactivates aromatic rings towards electrophilic attack. lumenlearning.com
Resonance Effects: Substituents with lone pairs of electrons (e.g., -OH, -OR, -NR₂) can donate electron density to the aromatic system via resonance, activating the ring towards electrophilic substitution. Conversely, groups with pi bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density through resonance, deactivating the ring. lumenlearning.com
In the context of the thiazoloisoindole system:
Substituents on the Isoindole Moiety: Electron-donating groups (EDGs) on the benzene ring would increase its electron density, accelerating the rate of electrophilic substitution. Electron-withdrawing groups (EWGs) would decrease the rate of electrophilic substitution but could potentially make the isoindole ring more susceptible to nucleophilic aromatic substitution under certain conditions.
Substituents on the Thiazole Moiety: EWGs on the thiazole ring would enhance its electron-deficient character, increasing its reactivity towards nucleophiles. EDGs would have the opposite effect.
The following interactive table summarizes the expected effects of common substituents on the reactivity of the isoindole moiety towards electrophilic attack.
| Substituent | Electronic Effect | Predicted Effect on Reaction Rate (Electrophilic Attack) |
| -OCH₃ | Electron Donating (Resonance) | Increase |
| -CH₃ | Electron Donating (Inductive) | Increase |
| -Cl | Electron Withdrawing (Inductive) > Donating (Resonance) | Decrease |
| -NO₂ | Electron Withdrawing (Resonance & Inductive) | Decrease |
| -C(O)R | Electron Withdrawing (Resonance & Inductive) | Decrease |
Investigation of Rearrangement Reactions and Tautomerism within the Fused System
Fused heterocyclic systems can often exhibit complex tautomeric equilibria and may undergo rearrangement reactions under specific conditions.
Tautomerism: The "2H" in the name 2H-4,8-Ethano nih.govsigmaaldrich.comthiazolo[4,5-f]isoindole specifies the location of a saturated atom in the isoindole part of the structure. However, prototropic tautomerism is a possibility. For instance, a proton could potentially shift from the nitrogen atom to another position in the heterocyclic framework, leading to different tautomeric forms. The relative stability of these tautomers would depend on factors such as aromaticity, solvent, and temperature.
Rearrangement Reactions: While no specific rearrangement reactions are reported for 2H-4,8-Ethano nih.govsigmaaldrich.comthiazolo[4,5-f]isoindole, related heterocyclic systems are known to undergo such transformations. For example, certain functionalized thiazolidinones can be starting materials for the synthesis of more complex structures. mdpi.com The inherent strain from the ethano bridge might also provide a driving force for skeletal rearrangements under thermal or photochemical conditions to yield more stable isomers. Further computational and experimental studies would be necessary to explore these possibilities.
Theoretical and Computational Investigations of 2h 4,8 Ethano 1 2 Thiazolo 4,5 F Isoindole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2H-4,8-Ethano nih.govresearchgate.netthiazolo[4,5-f]isoindole, these methods provide a window into its geometry and electronic behavior.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) has been a primary tool for investigating the geometric and electronic properties of complex heterocyclic systems. mdpi.com By applying DFT methods, researchers can determine the most stable three-dimensional arrangement of atoms in the 2H-4,8-Ethano nih.govresearchgate.netthiazolo[4,5-f]isoindole molecule. These calculations typically involve optimizing the molecular geometry to find the lowest energy state, which corresponds to the most probable structure of the compound.
Furthermore, DFT is instrumental in elucidating the electronic structure. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the molecule's reactivity and electronic transitions. For similar thiazole-containing compounds, DFT has been successfully used to calculate these parameters, providing insights into their chemical behavior. mdpi.com
Ab Initio and Semi-Empirical Methods in Molecular Characterization
While DFT is a powerful tool, ab initio and semi-empirical methods also play a role in the molecular characterization of complex molecules. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can offer a high level of accuracy for smaller systems or for benchmarking results from other methods. For a molecule of the size of 2H-4,8-Ethano nih.govresearchgate.netthiazolo[4,5-f]isoindole, these calculations can be computationally expensive but provide valuable reference data.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for initial screenings of large sets of molecules or for studying very large systems where more rigorous methods are not feasible.
Molecular Dynamics Simulations for Conformational Sampling and Stability
To understand the dynamic behavior of 2H-4,8-Ethano nih.govresearchgate.netthiazolo[4,5-f]isoindole, molecular dynamics (MD) simulations are employed. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the compound. nih.gov By simulating the molecule in a virtual environment that can include solvent molecules, researchers can observe how it folds, changes shape, and interacts with its surroundings. nih.govnih.gov
MD simulations are particularly useful for exploring the potential energy surface of the molecule and identifying its most stable conformers. nih.gov This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. The stability of the compound can be assessed by analyzing the trajectory of the simulation and observing whether the molecule maintains its structural integrity over time. nih.gov
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of positive, negative, and neutral potential.
For 2H-4,8-Ethano nih.govresearchgate.netthiazolo[4,5-f]isoindole, an MEP analysis would reveal the electron-rich and electron-deficient areas. Typically, regions around electronegative atoms like nitrogen and sulfur would show a negative potential, indicating they are likely sites for electrophilic attack. Conversely, areas with a positive potential would be susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other molecules, including potential binding partners in a biological system.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods
Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structure verification. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. researchgate.net By calculating the magnetic shielding of each nucleus in the optimized geometry of 2H-4,8-Ethano nih.govresearchgate.netthiazolo[4,5-f]isoindole, a theoretical NMR spectrum can be generated. This is highly valuable for confirming the synthesized structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally, corresponding to the peaks in an infrared (IR) spectrum. researchgate.net Each vibrational mode is associated with a specific type of bond stretching or bending, providing a fingerprint of the molecule's functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is often used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net These calculations can determine the wavelengths of maximum absorption and the corresponding electronic transitions, which are related to the HOMO-LUMO gap and provide information about the molecule's chromophores. researchgate.net
Ligand-Based and Structure-Based Computational Design Approaches (e.g., Molecular Docking)
Computational approaches are pivotal in modern drug discovery and materials science. For 2H-4,8-Ethano nih.govresearchgate.netthiazolo[4,5-f]isoindole, these methods can be used to explore its potential as a ligand for various protein targets. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a target protein. nih.govresearchgate.net By computationally placing 2H-4,8-Ethano nih.govresearchgate.netthiazolo[4,5-f]isoindole into the active site of a protein, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.net This is a crucial step in identifying potential drug candidates. nih.gov
Ligand-Based Design: In the absence of a known 3D structure of the target protein, ligand-based methods can be used. These approaches rely on the knowledge of other molecules that bind to the target of interest. By comparing the structural and electronic properties of 2H-4,8-Ethano nih.govresearchgate.netthiazolo[4,5-f]isoindole with those of known active ligands, it is possible to predict its potential activity.
These computational design approaches are essential for rational drug design and the discovery of new materials with specific properties. researchgate.net
Conformational Analysis and Stereochemical Considerations in 2h 4,8 Ethano 1 2 Thiazolo 4,5 F Isoindole
Analysis of the Ethano Bridge Conformational Dynamics
The ethano bridge in the 2H-4,8-Ethano rsc.orgnih.govthiazolo[4,5-f]isoindole system is a key structural feature that imparts significant rigidity to the molecule. This bridge connects the C4 and C8 positions of the isoindole nucleus, creating a bicyclo[2.2.2]octane-like fragment fused with the heterocyclic rings. The conformational dynamics of this ethano bridge are highly restricted due to its integration into the larger, rigid polycyclic system.
In contrast to the flexible chair-boat interconversion observed in simple cyclohexanes, the ethano bridge in this molecule is locked into a specific conformation. wikipedia.org The fusion with the aromatic isoindole and the thiazole (B1198619) ring system prevents the characteristic twisting and flipping motions. The primary modes of motion available to the ethano bridge are likely to be low-amplitude vibrations and bond stretching.
Computational modeling and molecular mechanics calculations on analogous bridged bicyclic systems have shown that the strain is distributed throughout the structure. cwu.edu The ethano bridge in 2H-4,8-Ethano rsc.orgnih.govthiazolo[4,5-f]isoindole is expected to adopt a conformation that minimizes torsional and angle strain within the entire molecular framework. The rigidity of bridged bicyclic compounds is a well-established principle in stereochemistry. libretexts.orgwikipedia.org
Puckering Analysis of Saturated Rings within the Fused System
The six-membered ring, which includes the ethano bridge and part of the isoindole skeleton, is forced into a rigid boat-like or twist-boat-like conformation. A true chair conformation is sterically impossible due to the constraints of the bridge and the fusion to the planar aromatic isoindole moiety. The degree of puckering can be quantified using Cremer-Pople parameters, which provide a precise description of the ring's conformation. acs.orgnih.govsmu.edu For a six-membered ring, three puckering coordinates (q₂, q₃, and φ₂) define its shape. smu.edu In this constrained system, the range of accessible puckering coordinates would be significantly limited compared to a simple cyclohexane. wikipedia.org
The five-membered thiazolidine (B150603) ring, fused to the isoindole system, will also exhibit a specific puckered conformation. Saturated five-membered rings typically adopt either an envelope (or "twist") or a half-chair conformation to alleviate torsional strain. nih.gov The fusion to the rigid isoindole and the presence of the sulfur and nitrogen heteroatoms will dictate the preferred puckering mode. The Cremer-Pople parameters for a five-membered ring (q₂ and φ₂) can be used to describe its conformation as a point on a pseudorotational wheel. nih.gov However, in this fused system, free pseudorotation is highly unlikely, and the ring is expected to be locked in a low-energy conformation. The presence of heteroatoms can also influence the puckering, with factors like bond lengths and angles around the sulfur and nitrogen atoms playing a significant role. nih.gov
| Saturated Ring System | Expected Conformation | Key Influencing Factors | Relevant Puckering Parameters |
|---|---|---|---|
| Ethano-bridged six-membered ring | Rigid boat or twist-boat | Ethano bridge, fusion to aromatic isoindole | q₂, q₃, φ₂ |
| Fused five-membered thiazolidine ring | Envelope or Twist | Fusion to isoindole, S and N heteroatoms | q₂, φ₂ |
Stereoisomerism and Chirality in Substituted Derivatives
The parent 2H-4,8-Ethano rsc.orgnih.govthiazolo[4,5-f]isoindole molecule is achiral due to the presence of a plane of symmetry. However, the introduction of substituents can lead to the formation of stereoisomers. wikipedia.org Chirality in derivatives of this scaffold can arise from several sources:
Substitution on the ethano bridge: Monosubstitution on one of the methylene (B1212753) carbons of the ethano bridge (C9 or C10) will create a stereocenter, leading to a pair of enantiomers. Disubstitution can lead to diastereomers and potentially meso compounds, depending on the substitution pattern.
Substitution on the thiazolidine ring: Introduction of a substituent at the C2 position of the thiazolidine ring would generate a chiral center.
Substitution on the aromatic ring: Depending on the position, substitution on the benzene (B151609) ring of the isoindole moiety could, in principle, lead to atropisomerism if the substituent is bulky enough to hinder rotation around a single bond, though this is less likely in this rigid system.
The rigid nature of the bicyclic framework means that the relative orientations of substituents are fixed. For instance, a substituent on the ethano bridge will have a defined spatial relationship with the thiazole and isoindole rings. This fixed geometry is a key consideration in the design of chiral ligands or biologically active molecules, where the precise three-dimensional arrangement of functional groups is critical for their function. nih.gov The synthesis of chiral heterocyclic compounds is an active area of research. researchgate.net
Interconversion Barriers and Conformational Preferences
The conformational landscape of 2H-4,8-Ethano rsc.orgnih.govthiazolo[4,5-f]isoindole is characterized by high energy barriers to conformational interconversion. The rigid, bridged structure prevents large-scale conformational changes like ring flipping. researchgate.net Any conformational isomerism would likely be restricted to subtle changes in the puckering of the saturated rings, and these would be associated with high energetic penalties.
The energy difference between any possible conformers is likely to be large, meaning that at room temperature, the molecule will exist predominantly in its ground-state conformation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) could potentially be used to probe the conformational dynamics, although the rigidity of the system might result in spectra that are averaged over the vibrational states of a single conformation. rsc.org
| Conformational Process | Expected Energy Barrier | Predominant State |
|---|---|---|
| Ring flipping of the six-membered ring | Very High (Prohibitive) | Locked in a single conformation |
| Pseudorotation of the thiazolidine ring | High | Locked in a low-energy pucker |
| Rotation around single bonds in the backbone | High | Fixed geometry |
Structure Activity Relationship Sar Methodological Investigations on 2h 4,8 Ethano 1 2 Thiazolo 4,5 F Isoindole Derivatives
Systematic Modification Strategies for Exploring Structural Space
The systematic exploration of the chemical space surrounding the 2H-4,8-Ethano nih.govbiosolveit.dethiazolo[4,5-f]isoindole scaffold involves a variety of strategic modifications. These modifications are designed to probe the impact of different physicochemical properties on the molecule's interaction with its biological target.
One common strategy is substituent modification , where various functional groups are introduced at different positions on the heterocyclic core. For instance, modifying substituents on the isoindole nitrogen or the ethano bridge can provide insights into the steric and electronic requirements of the binding pocket. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the aromatic system, potentially affecting target engagement.
Bioisosteric replacement is another key strategy. This involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a hydroxyl group could be replaced with a thiol or an amine to probe the importance of hydrogen bonding.
Homologation , the process of systematically increasing the length of an alkyl chain, can be used to explore the dimensions of a hydrophobic pocket within the target protein. By incrementally adding methylene (B1212753) units to a substituent, researchers can map the optimal chain length for activity.
Finally, conformational constraint can be employed to lock the molecule into a specific three-dimensional orientation. This can be achieved by introducing cyclic structures or rigid linkers. By reducing the conformational flexibility of the molecule, it is possible to enhance binding affinity by minimizing the entropic penalty of binding.
A hypothetical systematic modification strategy for the 2H-4,8-Ethano nih.govbiosolveit.dethiazolo[4,5-f]isoindole scaffold is presented in the table below, illustrating how different modifications could be explored.
| Modification Site | Modification Type | Examples of Substituents/Modifications | Rationale |
| Isoindole Nitrogen | Substituent Modification | -H, -CH3, -C2H5, -COCH3 | To probe for steric and electronic effects at this position. |
| Ethano Bridge | Homologation | Varying the length of the ethano bridge | To investigate the impact of the bridge length on the overall conformation and fit within the binding site. |
| Thiazole (B1198619) Ring | Substituent Modification | Introduction of small alkyl or halogen groups | To explore the electronic and steric tolerance around the thiazole moiety. |
| Aromatic Rings | Bioisosteric Replacement | Replacing a benzene (B151609) ring with a pyridine (B92270) or thiophene (B33073) ring | To alter the electronic properties and potential for hydrogen bonding. |
Design Principles for Lead Optimization in Fused Heterocyclic Scaffolds
Lead optimization for fused heterocyclic scaffolds such as 2H-4,8-Ethano nih.govbiosolveit.dethiazolo[4,5-f]isoindole is guided by several key design principles aimed at enhancing potency, selectivity, and drug-like properties. biosolveit.dedovepress.comimist.ma These principles often build upon the initial findings from SAR studies.
A primary principle is the maximization of target interactions . This involves identifying key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, and modifying the lead compound to enhance these interactions. For example, if a hydrogen bond donor is identified as crucial for activity, modifications will be made to ensure this interaction is optimized.
Minimization of off-target effects is another critical design principle. This is often achieved by increasing the selectivity of the compound for its intended target over other related proteins. This can be accomplished by exploiting subtle differences in the binding sites of the target and off-target proteins.
Improving pharmacokinetic properties is also a central aspect of lead optimization. This includes modifying the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, introducing polar functional groups can increase solubility, while modifying metabolically labile sites can improve metabolic stability.
The concept of ligand efficiency (LE) is a valuable metric in lead optimization. LE is a measure of the binding energy per heavy atom of a molecule. By optimizing for high LE, researchers can develop potent compounds with lower molecular weights, which often leads to better drug-like properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govfrontiersin.org For derivatives of 2H-4,8-Ethano nih.govbiosolveit.dethiazolo[4,5-f]isoindole, QSAR models can be developed to predict the activity of novel analogs and to guide the design of more potent compounds.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be classified into several categories:
1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: These are derived from the 2D structure of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D descriptors: These are calculated from the 3D conformation of the molecule and include parameters such as molecular surface area, volume, and shape indices.
Once the descriptors are calculated, a statistical method is used to build a model that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forests.
The predictive power of the QSAR model is then validated using both internal and external validation techniques. A robust and predictive QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of compounds for synthesis and testing. A study on thiazole derivatives demonstrated the use of descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) to build a predictive QSAR model. nih.gov
| Descriptor Type | Examples | Information Encoded |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |
| Steric | Molar refractivity, van der Waals volume | Size and shape of the molecule |
| Hydrophobic | LogP, water-accessible surface area | Lipophilicity and solubility |
| Topological | Connectivity indices, Wiener index | Branching and connectivity of the molecule |
Fragment-Based Drug Design (FBDD) and Scaffold Hopping with Thiazoloisoindole Core
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. nih.govbiosolveit.de It involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to the target protein. nih.govbiosolveit.de These fragment hits can then be optimized into more potent lead compounds through a process of growing, linking, or merging. biosolveit.deadventinformatics.com
In the context of the 2H-4,8-Ethano nih.govbiosolveit.dethiazolo[4,5-f]isoindole core, FBDD could be employed to identify small fragments that bind to different sub-pockets of the target's binding site. For example, a fragment library could be screened to identify molecules that interact with the region of the binding site that accommodates the thiazole ring. Another screen could identify fragments that bind near the isoindole portion of the scaffold. These fragments could then be linked together to create a novel, high-affinity ligand.
Scaffold hopping is a related technique that involves replacing the core scaffold of a known active compound with a different, structurally distinct scaffold while maintaining the key binding interactions. This can lead to the discovery of novel chemical series with improved properties. For the 2H-4,8-Ethano nih.govbiosolveit.dethiazolo[4,5-f]isoindole core, scaffold hopping could be used to replace the thiazoloisoindole moiety with other fused heterocyclic systems that present a similar spatial arrangement of key functional groups.
Computational Tools for SAR Analysis
A wide array of computational tools are available to assist in the analysis of SAR data and to guide the design of new compounds. dovepress.comnih.govscielo.org.mx These tools can be broadly categorized into structure-based and ligand-based approaches.
Structure-based methods utilize the 3D structure of the target protein, which can be determined experimentally through X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Molecular docking is a key structure-based technique that predicts the preferred binding mode of a ligand to a protein. This information can be used to rationalize observed SAR and to design new molecules with improved binding affinity. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding interactions.
Ligand-based methods are used when the 3D structure of the target is unknown. These methods rely on the analysis of a set of known active and inactive compounds. Pharmacophore modeling is a common ligand-based approach that identifies the essential 3D arrangement of functional groups required for biological activity. This pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential hits. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also powerful ligand-based techniques that can provide detailed 3D maps of the regions around a molecule where steric, electrostatic, and other properties are important for activity. frontiersin.org
Q & A
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack. Use Marcus theory to model electron transfer kinetics in redox reactions. Ground these in experimental data (e.g., cyclic voltammetry) to refine mechanistic pathways .
Key Considerations for Experimental Design
- Reagent Compatibility : Avoid chloroacetic acid in aqueous conditions to prevent hydrolysis of the thiazole ring .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling acetic acid or sodium acetate .
- Data Validation : Cross-reference spectral data with published analogs (e.g., tetrafluoroindole derivatives) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
